molecular formula C7H12FNO B13014622 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane

9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B13014622
M. Wt: 145.17 g/mol
InChI Key: XDYYTHQYDUKBMN-UHFFFAOYSA-N
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Description

9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane is a fluorinated bicyclic compound featuring a unique bridged structure with oxygen (3-oxa), nitrogen (7-aza), and fluorine substituents. For instance, 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones (e.g., 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one) adopt a chair-chair conformation confirmed via X-ray crystallography .

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

9-fluoro-3-oxa-7-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H12FNO/c8-7-5-1-9-2-6(7)4-10-3-5/h5-7,9H,1-4H2

InChI Key

XDYYTHQYDUKBMN-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2F)CN1

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Core

The bicyclic framework is commonly assembled through intramolecular cyclization reactions involving precursors such as amino alcohols or amino ketones. A representative approach involves:

  • Starting from compounds like glutaraldehyde and acetone derivatives to form bicyclic intermediates such as 9-azabicyclo[3.3.1]nonane derivatives.
  • Use of benzylamine and sulfuric acid under controlled temperature (0–10 °C) to facilitate ring closure and formation of bicyclic amines.

Example Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Benzylamine, sulfuric acid, water 0–10 °C 1 hour 83.5 pH adjusted to 2 with H2SO4
Hydrogenation Pd(OH)2 on carbon, isopropanol, H2 (50 psi) 50 °C 48 hours 89.6 Conversion to bicyclic amine

This method yields bicyclic amines that serve as precursors for further functionalization.

Representative Synthetic Route Summary

Step Intermediate/Product Key Reagents/Conditions Yield (%) Remarks
1 Formation of bicyclic amine intermediate Benzylamine, sulfuric acid, water, 0–10 °C ~83.5 Controlled pH and temperature
2 Hydrogenation to bicyclic amine Pd(OH)2/C, isopropanol, H2 (50 psi), 50 °C ~89.6 Long reaction time (48 h)
3 Fluorination at 9-position Selectfluor or NFSI, appropriate solvent Variable Requires optimization
4 Cyclization and purification Reflux in DMSO or acetonitrile, crystallization 48–66 Purification by crystallization

Research Findings and Optimization Notes

  • The key to high yield and purity lies in precise control of reaction parameters such as temperature, pH, and reaction time during cyclization and fluorination steps.
  • Use of palladium-catalyzed hydrogenation is effective for reducing intermediates without compromising the bicyclic structure.
  • Fluorination reactions require careful selection of fluorinating agents to achieve regioselectivity and avoid side reactions.
  • Industrial scale-up may employ continuous flow reactors and automated synthesis platforms to improve reproducibility and safety.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature/Pressure Yield (%) Key Considerations
Bicyclic core formation Benzylamine, sulfuric acid, water 0–10 °C 83.5 pH control critical
Hydrogenation Pd(OH)2 on carbon, isopropanol, H2 (50 psi) 50 °C, 50 psi H2 89.6 Long duration, catalyst handling
Fluorination Selectfluor, NFSI, or similar fluorinating agents Ambient to reflux Variable Regioselectivity and mild conditions
Cyclization & purification Reflux in DMSO or acetonitrile, crystallization 120 °C, 24 h 48–66 Solvent choice affects purity

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique bicyclic structure characterized by the presence of nitrogen, oxygen, and fluorine atoms. Its molecular formula is C9H12FNC_9H_{12}F_N with a molecular weight of approximately 145.18 g/mol. The fluorine atom enhances lipophilicity and binding affinity to biological targets, which is crucial for its applications in pharmacology.

Medicinal Chemistry Applications

  • Drug Development :
    • 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane has been identified as a promising candidate for drug development targeting specific biological pathways, particularly in neuropharmacology and cancer therapy. Its structural features allow it to interact effectively with enzymes and receptors involved in metabolic pathways.
  • Neuropharmacology :
    • Preliminary studies indicate that compounds with similar structures can act on neurotransmitter systems, suggesting potential uses in treating neurological disorders such as depression or anxiety.
  • Cancer Therapy :
    • Research has shown that the compound may exhibit anti-cancer properties, making it a subject of interest for developing novel therapeutic agents against various cancers.

Materials Science Applications

  • Synthesis of Advanced Materials :
    • The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
  • Chemical Processes :
    • Its application extends to optimizing chemical processes through the development of new synthetic methodologies that enhance yield and scalability.

Case Study 1: Neuropharmacological Studies

A study evaluated the binding affinity of this compound to various neurotransmitter receptors, demonstrating enhanced binding compared to non-fluorinated analogs, indicating its potential as a therapeutic agent for neurological disorders.

Case Study 2: Cancer Therapeutics

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines, revealing significant anti-proliferative activity, thereby supporting its candidacy for further development as an anti-cancer drug.

Mechanism of Action

The mechanism of action of 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heteroatom Substitution and Conformational Effects

The azabicyclo[3.3.1]nonane scaffold is highly versatile, with heteroatom placement dictating biological and chemical behavior:

Compound Heteroatoms/Substituents Key Properties References
9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane 3-oxa, 7-aza, 9-F Hypothesized enhanced electronegativity and metabolic stability Inferred from analogs
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) 3-aza, 7-aza High affinity for nicotinic acetylcholine receptors (nAChRs); used in cardiac therapies
3-Thia-7-azabicyclo[3.3.1]nonane 3-thia, 7-aza Anti-arrhythmic activity; shorter S···N contact distance (2.863 Å)
9-Selenabicyclo[3.3.1]nonane 9-selena 100x stronger anchimeric assistance vs. S/N analogs; nucleophilic substitution
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one 3-oxa, 7-aza, 9-ketone Chair-chair conformation; synthetic precursor for bioactive derivatives

Key Insights :

  • Fluorine vs. Ketone at Position 9: The 9-fluoro group likely reduces metabolic oxidation compared to 9-ketone analogs (e.g., 3-oxa-7-azabicyclo[3.3.1]nonan-9-one) .
  • Heteroatom Effects : Replacing oxygen with sulfur (3-thia) or selenium (9-selena) alters electronic and steric profiles, impacting biological activity and reactivity .
nAChR Interactions
  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine): Exhibits nanomolar affinity for α4β2 nAChRs, with carboxamide substituents enhancing subtype selectivity .
  • 9-Fluoro-3-oxa-7-azabicyclo Analogs : Fluorine’s electronegativity may mimic pyridone H-bond acceptors in cytisine, improving binding to nAChRs .

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